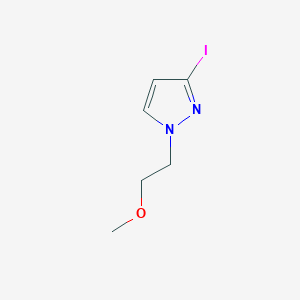

3-iodo-1-(2-methoxyethyl)-1H-pyrazole

Description

Historical Context and Evolution of Pyrazole (B372694) Synthesis Methodologies

The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first synthesized a pyrazole derivative. hilarispublisher.com This pioneering work involved the condensation reaction of ethyl acetoacetate (B1235776) with phenylhydrazine, a method that laid the groundwork for what is now known as the Knorr pyrazole synthesis. hilarispublisher.com This classical approach, reacting a 1,3-dicarbonyl compound with a hydrazine, remains a robust and widely used method for constructing the pyrazole core. nih.gov

Over the decades, the synthetic toolkit for accessing pyrazoles has expanded significantly, evolving to offer greater control over substitution patterns and to accommodate a wider range of functional groups. Key developments include:

Cycloaddition Reactions: The use of 1,3-dipolar cycloadditions, particularly with diazo compounds and alkynes, provided an alternative and often more regioselective route to pyrazoles. nih.gov

Multicomponent Reactions: Modern synthetic strategies often employ multicomponent reactions (MCRs), which allow for the construction of complex pyrazole derivatives in a single step from three or more starting materials, enhancing efficiency and atom economy.

Transition-Metal Catalysis: The advent of transition-metal-catalyzed reactions has revolutionized pyrazole synthesis and functionalization, enabling the formation of previously inaccessible structures. nih.gov

This evolution from classical condensation reactions to sophisticated catalytic methods has cemented the pyrazole scaffold as a versatile and readily accessible building block in organic synthesis.

| Era | Key Development | Description | Significance |

|---|---|---|---|

| Late 19th Century | Knorr Pyrazole Synthesis | Condensation of 1,3-dicarbonyl compounds with hydrazines. | Established the first reliable method for creating the pyrazole ring. |

| 20th Century | 1,3-Dipolar Cycloadditions | Reaction of diazo compounds with alkynes or alkenes. | Offered alternative regiochemical outcomes and broader substrate scope. |

| Late 20th/21st Century | Multicomponent & Catalytic Methods | One-pot syntheses and transition-metal catalyzed functionalizations. | Increased synthetic efficiency, complexity, and functional group tolerance. |

Significance of Halogenated Pyrazole Scaffolds as Versatile Intermediates

Within the vast family of pyrazole derivatives, halogenated pyrazoles have emerged as exceptionally valuable synthetic intermediates. The introduction of a halogen atom—most notably chlorine, bromine, or iodine—onto the pyrazole ring creates a "functional handle" that can be selectively transformed into a wide array of other functional groups.

The utility of halogenated pyrazoles is most profoundly realized in transition-metal-catalyzed cross-coupling reactions. nih.gov The carbon-halogen bond serves as a reactive site for catalysts, typically those based on palladium, to facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. Iodinated pyrazoles, in particular, are highly prized for this purpose due to the high reactivity of the carbon-iodine bond in oxidative addition, the initial step in many catalytic cycles. nih.gov

This reactivity allows for the strategic diversification of the pyrazole core through reactions such as:

Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with boronic acids.

Sonogashira Coupling: Forms carbon-carbon bonds with terminal alkynes. semanticscholar.org

Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds with amines.

Heck Coupling: Forms carbon-carbon bonds with alkenes.

By leveraging these reactions, chemists can start with a single halogenated pyrazole and generate a large library of analogues with diverse substituents, a strategy that is central to modern drug discovery and materials development. nih.govnih.gov The specific position of the halogen atom (e.g., at C3, C4, or C5) also dictates its reactivity and the types of structures that can be accessed, allowing for precise molecular design. nih.gov

Rationale for the Focused Investigation of 3-Iodo-1-(2-methoxyethyl)-1H-pyrazole within Heterocyclic Chemistry

The compound this compound is a strategically designed molecule that embodies the principles of modern synthetic utility. Its structure is not arbitrary; each component serves a specific and valuable chemical purpose, making it a powerful building block in heterocyclic chemistry.

The rationale for its investigation can be broken down by analyzing its two key features:

The 3-Iodo Group: As established, the iodine atom at the C3 position is the primary reactive site. Its presence transforms the otherwise stable pyrazole ring into a versatile substrate for palladium-catalyzed cross-coupling reactions. nih.govsemanticscholar.org This allows for the direct and selective introduction of aryl, heteroaryl, alkyl, alkynyl, and other moieties at this position, enabling the construction of complex molecular architectures. The synthesis of such an intermediate would likely proceed via the N-alkylation of 3-iodo-1H-pyrazole or through the direct iodination of 1-(2-methoxyethyl)-1H-pyrazole. nordmann.globalnih.gov

The 1-(2-methoxyethyl) Group: The substituent at the N1 position is crucial for modulating the physicochemical properties of the molecule and its downstream derivatives. The 2-methoxyethyl group offers several advantages:

Solubility: The ether functionality can improve solubility in organic solvents commonly used for synthesis and purification.

Modulation of Biological Properties: In medicinal chemistry, N-substituents are routinely varied to fine-tune a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The methoxyethyl group can influence metabolic stability and receptor binding interactions.

Synthetic Compatibility: It is a stable group that is compatible with the conditions of many cross-coupling reactions.

Therefore, this compound is not merely another pyrazole derivative; it is a highly valuable intermediate designed for efficiency and versatility. It serves as a pre-functionalized scaffold, enabling rapid access to diverse libraries of N-alkylated, C3-substituted pyrazoles. This makes it an object of focused interest for chemists aiming to accelerate the discovery of new bioactive compounds and functional materials. Its structure is a testament to the strategic thinking that drives contemporary organic synthesis, where every atom is placed with a specific function in mind.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1-(2-methoxyethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN2O/c1-10-5-4-9-3-2-6(7)8-9/h2-3H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHFGNSOQYYHHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CC(=N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 3 Iodo 1 2 Methoxyethyl 1h Pyrazole

Vibrational Spectroscopy (FT-IR and Raman):No published FT-IR or Raman spectra for functional group analysis are available.

Characteristic Absorption Band Analysis and Assignment

The structural features of 3-iodo-1-(2-methoxyethyl)-1H-pyrazole can be elucidated through the analysis of its characteristic absorption bands in infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy. While specific experimental data for this compound is not widely published, the expected absorption patterns can be inferred from the known spectroscopic behavior of pyrazole (B372694) derivatives and the constituent functional groups.

In IR spectroscopy, the presence of the pyrazole ring is typically confirmed by several characteristic vibrations. The C-H stretching vibrations of the aromatic pyrazole ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyrazole ring generally give rise to absorption bands in the 1600-1400 cm⁻¹ region. nih.gov Additionally, the in-plane and out-of-plane bending vibrations of the ring C-H bonds would produce signals in the fingerprint region (below 1400 cm⁻¹).

The substituents on the pyrazole ring also exhibit characteristic absorption bands. The aliphatic C-H stretching vibrations of the 2-methoxyethyl group are expected in the 2950-2850 cm⁻¹ range. The C-O-C stretching of the ether linkage will likely produce a strong absorption band in the 1150-1085 cm⁻¹ region. The C-I stretching vibration is expected to be observed at lower wavenumbers, typically in the range of 600-500 cm⁻¹.

The electronic transitions of the molecule can be analyzed using UV-Vis spectroscopy. Pyrazole and its derivatives are known to exhibit π-π* transitions. nih.gov For this compound, it is anticipated that the pyrazole chromophore will display characteristic absorption bands in the UV region, likely between 200 and 300 nm. The presence of the iodine atom, a halogen substituent, may cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted pyrazole.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Pyrazole Ring C-H | Stretching | > 3000 | Medium |

| Methoxyethyl C-H | Stretching | 2950 - 2850 | Medium to Strong |

| Pyrazole Ring C=C, C=N | Stretching | 1600 - 1400 | Medium to Strong |

| C-O-C (Ether) | Stretching | 1150 - 1085 | Strong |

| C-I | Stretching | 600 - 500 | Medium |

| Chromophore | Electronic Transition | Expected Absorption Maximum (λmax, nm) |

| Pyrazole Ring | π-π* | 200 - 300 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be employed to verify its molecular formula, C₆H₉IN₂O.

The theoretical monoisotopic mass of this compound is calculated to be 251.97597 Da. uni.lu An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that is extremely close to this theoretical value, typically within a few parts per million (ppm) of error. This high degree of accuracy allows for the differentiation of compounds with the same nominal mass but different elemental compositions.

In a typical HRMS experiment, the compound would be ionized, commonly through techniques such as electrospray ionization (ESI), to form protonated molecules ([M+H]⁺) or other adducts like sodium adducts ([M+Na]⁺). The instrument then measures the m/z of these ions with high precision. For instance, the expected m/z for the protonated molecule of this compound would be approximately 252.98325. uni.lu The observation of this ion with a mass accuracy of less than 5 ppm would provide strong evidence for the proposed elemental formula of C₆H₉IN₂O.

| Parameter | Value |

| Molecular Formula | C₆H₉IN₂O |

| Theoretical Monoisotopic Mass | 251.97597 Da uni.lu |

| Expected [M+H]⁺ m/z | 252.98325 uni.lu |

| Expected [M+Na]⁺ m/z | 274.96519 uni.lu |

Computational and Theoretical Investigations of 3 Iodo 1 2 Methoxyethyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of many-body systems. mdpi.com DFT methods are renowned for their balance of accuracy and computational efficiency, making them ideal for studying medium-sized organic molecules like 3-iodo-1-(2-methoxyethyl)-1H-pyrazole. nih.gov These calculations are based on determining the electronic energy of a molecule from its electron density, providing a fundamental understanding of its properties. mdpi.com

A fundamental step in computational analysis is geometry optimization, which locates the minimum energy conformation of a molecule. uomphysics.net For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental values obtained from techniques like X-ray crystallography. uantwerpen.bedoaj.org

The electronic structure is primarily described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy relates to its electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net In pyrazole (B372694) derivatives, the HOMO is typically distributed over the pyrazole ring, while the LUMO's location can vary based on substituents.

Interactive Table 1: Predicted Geometrical Parameters and FMO Energies for this compound (Note: The following data is illustrative of typical results from DFT calculations on similar pyrazole structures.)

| Parameter | Value | Parameter | Value |

| Selected Bond Lengths (Å) | FMO Properties | ||

| N1-N2 | 1.35 | HOMO Energy (eV) | -6.85 |

| N2-C3 | 1.33 | LUMO Energy (eV) | -1.21 |

| C3-C4 | 1.41 | HOMO-LUMO Gap (eV) | 5.64 |

| C4-C5 | 1.37 | ||

| C5-N1 | 1.38 | ||

| C3-I | 2.09 | ||

| **Selected Bond Angles (°) ** | |||

| C5-N1-N2 | 111.5 | ||

| N1-N2-C3 | 105.0 | ||

| N2-C3-C4 | 111.0 | ||

| C3-C4-C5 | 104.5 | ||

| C4-C5-N1 | 108.0 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface, which helps predict its reactivity towards electrophilic and nucleophilic attacks. deeporigin.comuni-muenchen.de The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.net Green and yellow areas represent neutral or intermediate potential. researchgate.net

For this compound, the MEP map would likely show the most negative potential (red) localized around the N2 atom of the pyrazole ring due to the presence of its lone pair of electrons, making it a primary site for protonation and electrophilic interaction. The hydrogen atoms and the region around the iodine atom (due to the potential for a σ-hole) would exhibit positive potential (blue), indicating them as sites for nucleophilic attack.

DFT calculations can accurately simulate various spectroscopic properties, aiding in the interpretation of experimental data. researchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values serve as a benchmark for assigning peaks in experimental spectra, thus confirming the molecular structure. semanticscholar.org

IR Spectroscopy: Theoretical calculations of vibrational frequencies can predict the positions of absorption bands in an infrared (IR) spectrum. researchgate.net By analyzing the vibrational modes, each calculated frequency can be assigned to specific functional group motions, such as C-H stretching, C=N stretching of the pyrazole ring, and C-I stretching. mdpi.comijoctc.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the maximum absorption wavelengths (λmax) in a UV-Vis spectrum. researchgate.net This analysis provides insights into the electronic transitions, typically π → π* and n → π*, occurring within the molecule. researchgate.netrsc.org

Interactive Table 2: Predicted Spectroscopic Data for this compound (Note: The following data is illustrative of typical results from DFT calculations.)

| Spectrum Type | Predicted Peak/Signal | Assignment |

| ¹H NMR (ppm) | 7.65 | H5 (pyrazole ring) |

| 6.40 | H4 (pyrazole ring) | |

| 4.25 | N-CH₂ | |

| 3.70 | O-CH₂ | |

| 3.30 | O-CH₃ | |

| ¹³C NMR (ppm) | 140.1 | C5 |

| 112.5 | C4 | |

| 75.0 | C3-I | |

| 70.8 | O-CH₂ | |

| 59.0 | O-CH₃ | |

| 52.5 | N-CH₂ | |

| IR (cm⁻¹) | 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic) | |

| 1550-1450 | C=N, C=C stretching (ring) | |

| 1100 | C-O stretching | |

| 600-500 | C-I stretching | |

| UV-Vis (nm) | ~215 | π → π* transition |

Quantum Chemical Descriptors and Reactivity Predictions

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. researchgate.net These descriptors provide a theoretical framework for understanding the molecule's stability and reaction tendencies. researchgate.net

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Indicates the resistance of a molecule to change its electron configuration. A higher hardness value corresponds to greater stability.

Global Softness (S): The reciprocal of hardness, it measures the molecule's capacity to accept electrons.

These descriptors are calculated using the following formulas:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Interactive Table 3: Calculated Global Reactivity Descriptors (Note: Values are derived from the illustrative FMO energies in Table 1.)

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.21 |

| Electronegativity (χ) | 4.03 |

| Chemical Hardness (η) | 2.82 |

| Global Softness (S) | 0.177 |

Analysis of Bonding Characteristics and Electronic Distribution

To gain a deeper understanding of the electronic structure, Natural Bond Orbital (NBO) analysis is often performed. nih.gov NBO analysis provides detailed information about electron delocalization, intramolecular and intermolecular interactions, and charge transfer between donor (Lewis-type) and acceptor (non-Lewis) orbitals. nih.gov For this compound, NBO analysis can quantify the hyperconjugative interactions, such as those between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of the pyrazole ring. This analysis also provides Mulliken atomic charges, which describe the partial charge distribution on each atom, further clarifying the molecule's electronic landscape and reactive sites.

Advanced Applications in Organic Synthesis, Catalysis, and Materials Science

3-Iodo-1-(2-methoxyethyl)-1H-pyrazole as a Key Synthetic Building Blockarkat-usa.orgresearchgate.net

The strategic placement of an iodine atom on the pyrazole (B372694) ring renders this compound an important intermediate in synthetic chemistry. arkat-usa.org The carbon-iodine bond is particularly amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. researchgate.net This reactivity allows for the introduction of diverse functional groups at the 3-position of the pyrazole, establishing the molecule as a foundational building block for more elaborate chemical structures. arkat-usa.orgresearchgate.net The 1-(2-methoxyethyl) group not only serves to protect the pyrazole nitrogen but also enhances the solubility of the compound in common organic solvents.

This compound is a valuable precursor for constructing a wide range of complex heterocyclic systems. arkat-usa.org Pyrazole-carboxaldehydes, for instance, are known to be versatile starting materials for synthesizing various pyrazole-substituted heterocycles. researchgate.netsemanticscholar.org The iodinated position of the molecule provides a reactive handle for elaboration and ring-forming reactions. Through transition metal-catalyzed reactions like the Sonogashira, Suzuki, and Heck couplings, the iodo group can be substituted with alkynyl, aryl, or vinyl moieties, respectively. researchgate.net These newly introduced groups can then undergo subsequent intramolecular cyclization reactions to form fused heterocyclic systems, such as pyrazolopyridines and pyrazolopyrimidines. arkat-usa.org

For example, the Sonogashira cross-coupling reaction between a protected 3-iodo-1H-pyrazole derivative and an alkyne is a well-established method for creating pyrazole-containing acetylenic compounds. researchgate.net These intermediates are, in turn, valuable for synthesizing further complex heterocycles. researchgate.net

| Precursor Type | Reaction | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 3-Iodo-1H-pyrazole derivative | Sonogashira cross-coupling | Substituted 1H-pyrazolo[3,4-c]pyridines | arkat-usa.org |

| 3-Iodo-1H-pyrazole derivative | Palladium-catalyzed cyclization | Substituted bis(pyrazolo[4,3-d] arkat-usa.orgresearchgate.netdiazepinones) | arkat-usa.org |

| Pyrazole-carboxaldehyde | Multi-component reaction | Pyrazolyl-substituted pyrano[2,3-c]pyrazoles | researchgate.net |

The pyrazole ring is a robust aromatic scaffold that can withstand a variety of reaction conditions, making it an ideal framework for multi-step organic synthesis. researchgate.net The synthesis of pyrazoles is often achieved through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents in what is known as the Knorr synthesis. nih.gov Once the this compound scaffold is formed, it allows for sequential and regioselective functionalization.

The initial modification typically occurs at the C-I bond due to its high reactivity in cross-coupling reactions. researchgate.net Following this primary transformation, other positions on the pyrazole ring or on the newly introduced substituent can be further modified. This step-wise approach enables the controlled and systematic construction of highly functionalized molecules with precise architectures, which is a cornerstone of modern drug discovery and materials science. nih.gov

Role in Ligand Design for Transition Metal-Catalyzed Reactionsnih.govresearchgate.net

The pyrazole nucleus is a prominent structural motif in coordination chemistry due to the ability of its two adjacent nitrogen atoms to bind to metal centers. researchgate.netresearchgate.net Pyrazoles and their derivatives are widely used as ligands in the synthesis of coordination compounds and have applications in catalysis. arkat-usa.orgresearchgate.net The this compound molecule can be readily transformed into a variety of pyrazole-derived ligands by replacing the iodo group with other coordinating moieties.

Pyrazole-based ligands can coordinate to metal ions in several distinct modes, contributing to the formation of diverse coordination complexes with varying geometries and nuclearities. researchgate.net The pyrazole ring can act as a neutral monodentate ligand through one of its nitrogen atoms or, upon deprotonation, as an anionic bridging ligand (pyrazolate) that links two metal centers in an exo-bidentate fashion. uninsubria.it

The presence of the methoxyethyl group in this compound introduces an additional potential coordination site—the ether oxygen. This allows for the possibility of forming chelating ligands that can bind to a metal center through both a pyrazole nitrogen and the ether oxygen, creating a stable five-membered chelate ring. This N,O-bidentate coordination can enhance the stability of the resulting metal complex. The coordination chemistry of pyrazole-derived ligands has been extensively studied with a variety of transition metals, including copper, zinc, palladium, nickel, and iron. researchgate.netresearchgate.netnih.gov

| Ligand Type | Coordination Mode | Description | Typical Metal Ions |

|---|---|---|---|

| Neutral Pyrazole (Hpz) | Monodentate | Binds to a single metal center via one nitrogen atom. | Cu(II), Zn(II), Ni(II) |

| Pyrazolate (pz⁻) | Exo-bidentate (bridging) | The deprotonated pyrazole ring bridges two metal centers. | Cu(II), Fe(II), Pd(II) |

| Functionalized Pyrazole | Chelating (e.g., N,N or N,O) | A substituent on the pyrazole ring also coordinates to the metal, forming a chelate ring. | Fe(II), Ni(II), Zn(II) |

Integration into Functional Materialsresearchgate.netresearchgate.netuni.lu

The unique electronic properties and robust nature of the pyrazole scaffold make it a suitable component for the design of advanced functional materials. researchgate.net Specifically, pyrazole derivatives have been identified as useful components in the development of Organic Light-Emitting Diodes (OLEDs). arkat-usa.orgresearchgate.net

By employing cross-coupling reactions on this compound, various chromophoric and electronically active groups can be attached to the pyrazole core. researchgate.net This functionalization allows for the precise tuning of the molecule's photophysical properties, such as its absorption and emission wavelengths, fluorescence quantum yield, and charge transport characteristics. The 1-(2-methoxyethyl) side chain can improve the solubility and processability of these materials, facilitating their incorporation into thin films required for electronic devices like OLEDs. The resulting materials can function as emitters, host materials, or charge-transporting layers within the device architecture. arkat-usa.orgresearchgate.net

Precursors for Advanced Polymer Synthesis

The functionalization of polymers with heterocyclic moieties is a well-established strategy for tuning their chemical and physical properties. The iodo-pyrazole moiety in This compound presents a reactive handle for polymerization and post-polymerization modification, making it a promising candidate as a monomer or a precursor for functional monomers. The presence of the methoxyethyl group can enhance the solubility of the resulting polymers in common organic solvents, a crucial aspect for processability.

The primary route to incorporating such a molecule into a polymer backbone is through cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, where the iodine atom can be readily substituted. This allows for the creation of conjugated polymers where the pyrazole ring is part of the delocalized π-system. Such polymers are of great interest for their potential conductive and photoluminescent properties.

While specific data on polymers derived from This compound is scarce, the table below generalizes the properties of polymers incorporating pyrazole units, suggesting the potential characteristics of polymers derived from this specific precursor.

Table 1: Potential Properties of Polymers Incorporating Pyrazole Derivatives

| Polymer Type | Potential Properties | Potential Applications |

|---|---|---|

| Conjugated Polypyrazoles | Electrically conductive, Photoluminescent, High thermal stability | Organic electronics, Sensors, Catalysis |

It is important to note that the specific properties of a polymer derived from This compound would be highly dependent on the co-monomers used and the polymerization method employed. Further research is needed to synthesize and characterize such polymers to fully understand their capabilities.

Optoelectronic Applications (e.g., OLED materials)

Pyrazole derivatives have been investigated for their applications in optoelectronic devices, particularly in Organic Light-Emitting Diodes (OLEDs). Their electron-rich nature and high photoluminescence quantum yields make them suitable candidates for use as emitters, host materials, or electron-transporting materials in OLEDs. The substitution pattern on the pyrazole ring can be tailored to tune the emission color and improve device efficiency and stability.

The This compound scaffold could be a valuable building block for creating novel OLED materials. The iodo- group can be used to attach other functional groups, such as hole-transporting or electron-transporting moieties, through cross-coupling reactions. This modular approach allows for the fine-tuning of the electronic properties of the final material. The methoxyethyl substituent may also contribute to forming amorphous thin films, which is beneficial for OLED device performance by preventing crystallization that can lead to device failure.

Although no specific research has been published on the use of This compound in OLEDs, the general performance of pyrazole-based materials in such devices is promising. The following table summarizes the typical performance of OLEDs incorporating pyrazole derivatives, providing a benchmark for the potential of materials derived from the subject compound.

Table 2: Representative Performance of OLEDs with Pyrazole-Based Materials

| Role of Pyrazole Derivative | Emission Color | Maximum External Quantum Efficiency (EQE) (%) | Maximum Luminance (cd/m²) |

|---|---|---|---|

| Emitter | Blue | 5 - 10 | 1,000 - 5,000 |

| Host | Green | 15 - 25 | 10,000 - 50,000 |

The development of new materials is crucial for advancing OLED technology, and the unique combination of a reactive iodine atom and a solubility-enhancing methoxyethyl group makes This compound an intriguing candidate for future research in this field.

Future Research Directions and Concluding Perspectives

Exploration of Novel and Efficient Synthetic Pathways

The synthesis of N-substituted 3-iodopyrazoles often relies on multi-step sequences, typically involving the protection of the pyrazole (B372694) nitrogen, followed by iodination and subsequent alkylation. A convenient route has been developed for similar compounds like 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole, which involves the protection of the N-H bond in 3-iodo-1H-pyrazole with ethyl vinyl ether. arkat-usa.orgresearchgate.net This approach, while effective, highlights the need for more streamlined and efficient synthetic strategies.

A particularly promising direction is the application of continuous flow chemistry. nih.gov Flow synthesis has been successfully used to produce highly substituted pyrazoles rapidly and safely, even on a gram scale. mdpi.com Adapting this technology could enable the telescoped synthesis of 3-iodo-1-(2-methoxyethyl)-1H-pyrazole, allowing for precise control over reaction conditions and the safe handling of potentially hazardous reagents. nih.gov The development of a flow-based assembly line could provide a flexible and modular approach to not only synthesize the target compound but also to perform subsequent modifications in a continuous fashion. nih.gov

Table 1: Potential Synthetic Strategies for Exploration

| Methodology | Potential Advantage | Key Features | Relevant Precursors |

|---|---|---|---|

| One-Pot Condensation/Iodination | Increased efficiency, reduced waste | Combines pyrazole ring formation, N-alkylation, and iodination in a single vessel. | 1,3-dicarbonyl compounds, (2-methoxyethyl)hydrazine, Iodinating agent (e.g., I2, NIS) |

| Continuous Flow Synthesis | Scalability, safety, speed | Sequential reactor coils for diazotization, cycloaddition, and N-alkylation. nih.gov | Fluorinated amines, alkynes, 2-bromoethyl methyl ether. nih.gov |

Investigation of Undiscovered Reactivity Profiles and Transformations

The reactivity of this compound is largely dictated by the versatile carbon-iodine bond, which serves as a prime handle for cross-coupling reactions. The Sonogashira cross-coupling of related N-protected 3-iodo-1H-pyrazoles with terminal alkynes has been successfully demonstrated, yielding valuable intermediates for further cyclization reactions. arkat-usa.orgresearchgate.net This established reactivity opens the door to a wide array of other palladium-catalyzed transformations.

Future work should systematically investigate Suzuki, Heck, Stille, and Buchwald-Hartwig amination reactions. These transformations would allow for the introduction of diverse aryl, vinyl, alkyl, and amino functionalities at the 3-position of the pyrazole ring, creating a library of novel compounds with potential applications in medicinal chemistry and materials science. The pyrazole core itself is known to act as a ligand for transition metals, which can sometimes complicate cross-coupling reactions; therefore, careful optimization of reaction conditions will be crucial. arkat-usa.orgresearchgate.net

Beyond cross-coupling, the potential for C-H functionalization at other positions on the pyrazole ring remains an underexplored area for this specific scaffold. Furthermore, the methoxyethyl side chain offers another site for chemical modification. For example, cleavage of the ether linkage could unmask a primary alcohol, providing a new point for derivatization and the attachment of other functional moieties.

Table 2: Prospective Chemical Transformations

| Reaction Type | Reagents/Catalysts | Potential Product Class |

|---|---|---|

| Suzuki Coupling | Aryl/vinyl boronic acids, Pd catalyst, Base | 3-Aryl/vinyl-1-(2-methoxyethyl)-1H-pyrazoles |

| Heck Coupling | Alkenes, Pd catalyst, Base | 3-Vinyl-1-(2-methoxyethyl)-1H-pyrazoles |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | 3-Amino-1-(2-methoxyethyl)-1H-pyrazoles |

| C-H Arylation | Aryl halides, Pd catalyst, Ligand | 3-Iodo-4-aryl-1-(2-methoxyethyl)-1H-pyrazoles |

Expansion into Niche Material Science Applications and Advanced Catalysis

The inherent structural features of pyrazoles make them excellent candidates for applications in material science and catalysis. guidechem.com Substituted pyrazoles have been investigated for the design of new Organic Light-Emitting Diode (OLED) materials and as ligands for transition metal-catalyzed reactions. arkat-usa.org this compound can serve as a key precursor in both of these areas.

In material science, the compound can be used as a building block for novel conjugated materials. Through cross-coupling reactions at the 3-position, extended π-systems can be constructed, leading to materials with tailored photophysical properties. The N-(2-methoxyethyl) group can influence solubility and solid-state packing, which are critical parameters for device performance.

In the field of catalysis, pyrazoles are well-known N-donor ligands. arkat-usa.org The 2-methoxyethyl group's oxygen atom could potentially act as a hemilabile coordinating site, creating a bidentate ligand framework upon substitution of the iodine atom with another donor group. Such ligands could find use in a variety of catalytic processes, including oxidation, reduction, and carbon-carbon bond formation. Future research should focus on synthesizing and characterizing metal complexes of derivatives of this compound and evaluating their catalytic activity.

Development of High-Throughput Methodologies for Pyrazole Synthesis and Derivatization

To fully unlock the potential of the this compound scaffold, particularly in fields like drug discovery and materials screening, the development of high-throughput synthesis and derivatization methods is essential. These methodologies enable the rapid generation of large libraries of related compounds for biological or physical property evaluation.

Combinatorial chemistry techniques, which have been applied to the synthesis of other pyrazole libraries, could be readily adapted. nih.gov For instance, a parallel synthesis approach could be employed where the core this compound is reacted with a diverse set of building blocks in a multi-well plate format, leveraging the cross-coupling reactions discussed previously.

Furthermore, the integration of flow chemistry with automated platforms presents a powerful strategy for high-throughput synthesis. nih.govmdpi.com An automated flow system could be designed to sequentially perform the synthesis of the core structure followed by a series of diversification reactions. Different reagents could be introduced from separate input lines, allowing for the creation of a large, structurally diverse library of pyrazole derivatives in a short amount of time with minimal manual intervention. Solid-phase synthesis, where the pyrazole core is anchored to a resin, offers another established method for "catch and release" strategies to facilitate purification and high-throughput workflows. researchgate.net

Q & A

Q. What are the common synthetic routes for 3-iodo-1-(2-methoxyethyl)-1H-pyrazole?

The synthesis of this compound typically involves:

- Iodination of pyrazole precursors : Direct iodination of 1-(2-methoxyethyl)-1H-pyrazole using iodine sources (e.g., N-iodosuccinimide) under mild conditions.

- Protecting group strategies : Use of an ethoxyethyl group (as in 3-iodo-1-(1-ethoxyethyl)-1H-pyrazole) to stabilize the pyrazole ring during iodination, followed by deprotection .

- Sonogashira cross-coupling : Post-synthetic modification of iodinated pyrazoles to introduce alkynyl groups, enabling diversification for downstream applications (e.g., catalytic coupling with terminal alkynes) .

Q. Key data :

| Method | Yield (%) | Purity (NMR) | Reference |

|---|---|---|---|

| Iodination with NIS | 85–92 | >95% | |

| Ethoxyethyl protection | 92 | 99% |

Q. How is the structure of this compound confirmed?

Structural confirmation relies on:

- NMR spectroscopy : Distinct signals for the 2-methoxyethyl group (δ ~3.4–3.6 ppm for OCH2CH2O, δ ~1.0 ppm for CH3) and pyrazole protons (δ ~6.5–7.8 ppm) .

- X-ray crystallography : Programs like SHELX (SHELXL/SHELXS) are used to resolve crystal structures, confirming regioselectivity of iodination and substituent orientation .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+Na]+ = 288.9809 for C7H11IN2NaO) .

Advanced Research Questions

Q. What strategies optimize Sonogashira cross-coupling reactions for this compound?

Key optimization parameters include:

- Catalyst systems : Pd(PPh3)4/CuI in DMF or THF, with triethylamine as a base, achieving >90% coupling efficiency .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to non-polar solvents.

- Temperature control : Reactions performed at 60–80°C minimize side products (e.g., homocoupling) .

Data contradiction : Lower yields (~70%) are observed with bulky alkynes due to steric hindrance, necessitating ligand screening (e.g., XPhos) .

Q. How does tautomerism affect the reactivity of this compound in further derivatization?

Tautomerism in pyrazoles (e.g., 1H vs. 2H tautomers) influences reactivity:

- Regioselectivity : The 3-iodo substituent stabilizes the 1H tautomer, directing electrophilic substitution to the 5-position .

- Cross-coupling : Tautomeric equilibrium in solution can lead to mixed products unless reaction conditions (pH, solvent) are tightly controlled .

Evidence : Co-crystallization of 3- and 5-iodo tautomers (triclinic system, P1 space group) confirms their coexistence, complicating reaction outcomes .

Q. What methodologies study the structure-activity relationship (SAR) of this compound in medicinal chemistry?

SAR studies involve:

- Antiproliferative assays : Testing against cancer cell lines (e.g., MDA-MB-231) to evaluate IC50 values. Derivatives with 3-iodo and 2-methoxyethyl groups show enhanced tubulin inhibition .

- Molecular docking : Using software like Mercury CSD to model interactions with tubulin’s colchicine-binding site, correlating substituent size/electronic effects with activity .

- Tubulin polymerization assays : Submicromolar IC50 values (e.g., 0.45 µM for 4c in ) highlight the role of iodine in stabilizing ligand-protein interactions.

Q. SAR table :

| Substituent | IC50 (µM) | Tubulin Inhibition (%) | Reference |

|---|---|---|---|

| 3-Iodo, 2-methoxyethyl | 0.45 | 92 | |

| 5-Iodo, 2-methoxyethyl | 1.2 | 78 |

Q. How are crystallographic tools (e.g., SHELX) applied to resolve structural ambiguities?

- Small-molecule refinement : SHELXL refines X-ray data, resolving disorder in the 2-methoxyethyl group and confirming bond lengths (C-I = 2.10 Å) .

- Packing analysis : Mercury’s Materials Module identifies π-stacking interactions (3.8 Å spacing) between pyrazole rings, critical for understanding solid-state reactivity .

Q. What analytical challenges arise in characterizing halogenated pyrazoles?

- Iodine displacement : Iodine’s lability under basic conditions requires inert atmospheres during reactions .

- Spectroscopic interference : Iodine’s heavy atom effect broadens NMR signals, necessitating high-field instruments (≥400 MHz) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.